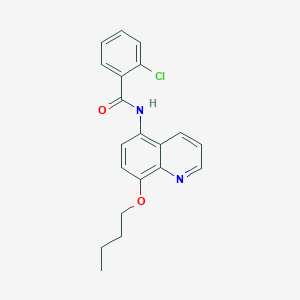
N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and a chlorobenzamide moiety at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide typically involves the following steps:
Formation of 8-butoxyquinoline: The starting material, 8-hydroxyquinoline, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 8-butoxyquinoline.
Chlorination: The 8-butoxyquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated intermediate is reacted with 2-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions:
Oxidation: N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the quinoline ring or the amide group, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives have shown promising activity against a wide range of pathogens, including bacteria, fungi, and viruses. Additionally, they have been investigated for their ability to inhibit cancer cell growth and induce apoptosis.
Medicine: this compound is explored for its potential therapeutic applications. It is being studied as a lead compound for the development of new drugs targeting specific enzymes and receptors involved in various diseases, including infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to form stable complexes with metals makes it valuable in the development of new materials with enhanced properties, such as improved conductivity and stability.
作用机制
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide: This compound shares the quinoline core structure but differs in the substituents attached to the quinoline ring.
N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with a glycine moiety instead of the chlorobenzamide group.
Uniqueness: N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide is unique due to the presence of both the butoxy group and the chlorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility and potential for use in different fields.
属性
分子式 |
C20H19ClN2O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-2-3-13-25-18-11-10-17(15-8-6-12-22-19(15)18)23-20(24)14-7-4-5-9-16(14)21/h4-12H,2-3,13H2,1H3,(H,23,24) |
InChI 键 |
ZAXYQEWWTVEMBK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B11328374.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)

![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11328386.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328392.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
![N-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328399.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11328406.png)
![N-(3-ethoxypropyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328411.png)
![Azepan-1-yl{1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11328421.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11328436.png)
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)-1-propanoylpyrazolidin-3-ylidene]-1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11328438.png)
![(5Z)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328441.png)
